molecular formula C10H9NO2 B3394915 Methyl 4-(isocyanomethyl)benzoate CAS No. 1030268-89-3

Methyl 4-(isocyanomethyl)benzoate

Cat. No.: B3394915
CAS No.: 1030268-89-3
M. Wt: 175.18 g/mol
InChI Key: GCCMQCWPEPEXFB-UHFFFAOYSA-N
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Description

Methyl 4-(isocyanomethyl)benzoate: is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with an isocyanomethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Safety and Hazards

“Methyl 4-(isocyanomethyl)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for “Methyl 4-(isocyanomethyl)benzoate” are not mentioned in the search results, benzoate compounds continue to be of interest in various fields of research, including the development of new anesthetics and other pharmaceutical applications.

Relevant Papers Relevant papers on “this compound” include studies on the synthesis and biological activity evaluation of benzoate compounds , and the properties of methyl benzoate compounds . These papers provide valuable insights into the properties and potential applications of “this compound” and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification of 4-(isocyanomethyl)benzoic acid: The preparation of methyl 4-(isocyanomethyl)benzoate can be achieved by esterifying 4-(isocyanomethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification methods but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(isocyanomethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions where the isocyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-(isocyanomethyl)benzoic acid.

    Reduction: 4-(aminomethyl)benzoate or 4-(hydroxymethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 4-(isocyanomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving ester and isocyanate groups.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins, where its unique functional groups contribute to the polymer’s properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Methyl 4-(isocyanomethyl)benzoate can act as an inhibitor for certain enzymes by binding to their active sites and blocking substrate access.

    Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

    Methyl 4-(cyanomethyl)benzoate: Similar in structure but with a cyano group instead of an isocyanomethyl group.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of an isocyanomethyl group.

Uniqueness:

    Functional Group Reactivity: The isocyanomethyl group in methyl 4-(isocyanomethyl)benzoate provides unique reactivity compared to other similar compounds, making it valuable in specific synthetic applications.

    Versatility: Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-(isocyanomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCMQCWPEPEXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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